{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Description
{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a sulfur-containing 1,2,4-triazole derivative characterized by a phenyl group at position 4, a 3,4,5-trimethoxyphenyl group at position 5, and a thioacetic acid moiety at position 2. This compound is synthesized via a base-catalyzed reaction of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with halides in the presence of InCl₃ as a catalyst, followed by purification through recrystallization . The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which enhances bioactivity in related compounds by influencing molecular interactions with biological targets .
Properties
IUPAC Name |
2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-20-21-19(28-11-16(23)24)22(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQADMRAWHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes like taq polymerase and telomerase.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function. The specific interactions and resulting changes would depend on the nature of the target.
Biological Activity
The compound {[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a member of the triazole family known for its diverse biological activities. With a molecular formula of and a molecular weight of 401.4 g/mol, this compound has been synthesized and evaluated for various pharmacological activities including anticancer, antimicrobial, and antioxidant properties.
The structure of the compound features a triazole ring which is often associated with significant biological activity. The presence of the sulfur atom in the thioacetic acid moiety further enhances its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 401.4 g/mol |
| CAS Number | 70452-47-0 |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines including MCF7 (breast carcinoma) and HCT116 (colon carcinoma). The synthesized triazoles showed IC50 values indicating significant cytotoxicity against these cancer cell lines.
In one study, derivatives of triazole were reported to inhibit cell proliferation effectively with IC50 values ranging from 4.36 μM to 18.76 μM when compared to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been explored extensively. Compounds structurally related to this compound were screened against various bacterial strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Results indicated that these compounds exhibited significant antibacterial activity comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. The compound demonstrated IC50 values lower than those of common antioxidants like gallic acid, suggesting its effectiveness as a natural antioxidant agent .
Case Study 1: Anticancer Screening
In a systematic evaluation involving multiple triazole derivatives:
- Objective : Assess the anticancer properties against HCT116 and MCF7 cell lines.
- Method : MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compounds.
- Results : Several derivatives exhibited potent cytotoxic effects with IC50 values significantly lower than control drugs.
Case Study 2: Antimicrobial Efficacy
A comparative study was conducted on the antimicrobial activity:
- Objective : Evaluate the effectiveness against S. aureus and P. aeruginosa.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : The compound showed comparable inhibition zones relative to standard antibiotics.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- The hydrazone derivative 10 demonstrated broad-spectrum inhibition of cancer cell migration (IGR39 melanoma, MDA-MB-231 breast cancer, Panc-1 pancreatic carcinoma) .
Antimicrobial Activity
- 2,4- and 3,4-Dimethoxyphenyl analogs of 1,2,4-triazole-3-thioacetic acids exhibit notable antifungal and antibacterial properties, implying that methoxy groups are critical for antimicrobial efficacy .
Selectivity and Toxicity
- Hydrazone derivatives (e.g., 4–7 in ) show selectivity toward melanoma cells (IGR39), with IC₅₀ values lower than those for non-cancerous cells .
- Fluorinated derivatives (e.g., 5q ) may improve blood-brain barrier penetration due to increased lipophilicity .
Research Implications
The structural flexibility of 1,2,4-triazole-3-thioacetic acid derivatives allows for targeted modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
